molecular formula C18H16N4O2 B2397396 (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034285-95-3

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2397396
CAS No.: 2034285-95-3
M. Wt: 320.352
InChI Key: SYQBZIDHMQOSQC-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone: is a complex organic compound featuring a pyrrolidine ring substituted with a phenyl group, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the pyrrolidine and pyridine moieties. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, derivatives of this compound could be explored for drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(16-8-4-5-9-19-16)22-10-14(13-6-2-1-3-7-13)15(11-22)17-20-12-24-21-17/h1-9,12,14-15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQBZIDHMQOSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=CC=CC=N2)C3=NOC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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